
Ethyl methyl p-nitrophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ethyl methyl p-nitrophenyl phosphate can be synthesized through the reaction of p-nitrophenol with phosphorus oxychloride, followed by the addition of ethyl and methyl alcohols under controlled conditions . Industrial production methods often involve the use of titania nanoparticles immobilized on glass or quartz substrates to facilitate the degradation process .
Análisis De Reacciones Químicas
Ethyl methyl p-nitrophenyl phosphate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common reagents used in these reactions include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis . Major products formed from these reactions include p-nitrophenol and various phosphate esters .
Aplicaciones Científicas De Investigación
Ethyl methyl p-nitrophenyl phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of ethyl methyl p-nitrophenyl phosphate involves the inhibition of acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve signal transmission . The compound binds to a serine residue at the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
Comparación Con Compuestos Similares
Ethyl methyl p-nitrophenyl phosphate is similar to other organophosphate compounds such as paraoxon-ethyl and paraoxon-methyl . These compounds also inhibit acetylcholinesterase but differ in their specific chemical structures and reactivity . For example, paraoxon-ethyl has two ethyl groups, while paraoxon-methyl has two methyl groups . The presence of different alkyl groups can affect the compound’s reactivity and potency as an acetylcholinesterase inhibitor .
Propiedades
Número CAS |
1021-47-2 |
|---|---|
Fórmula molecular |
C9H12NO6P |
Peso molecular |
261.17 g/mol |
Nombre IUPAC |
ethyl methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C9H12NO6P/c1-3-15-17(13,14-2)16-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
Clave InChI |
YOMNJRBOMBSLAR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)

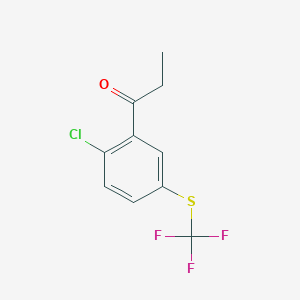
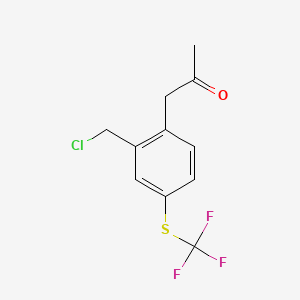
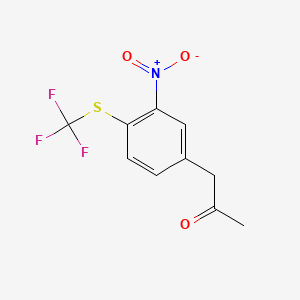
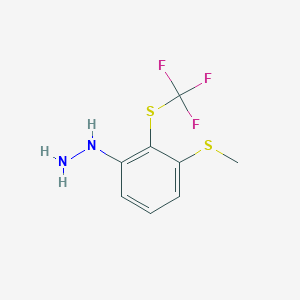
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)

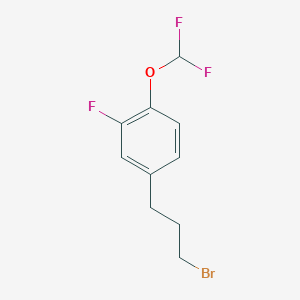

![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)
